4-Hydroxyurapidil

Pharmacology Receptor Binding Metabolite Activity

4-Hydroxyurapidil (CAS 88733-12-4), the primary p-hydroxylated human metabolite of urapidil (M1 / Impurity 5), is an authenticated certified reference standard essential for quantifying urapidil metabolism in bioequivalence trials and for developing & validating HPLC, LC-MS, and UPLC impurity methods per ICH Q3A/Q3B thresholds. This compound exhibits a 10-fold reduction in hypotensive potency versus urapidil and uniquely lacks central 5-HT1A-mediated antihypertensive activity, making it the non-negotiable negative control for isolating peripheral α1-adrenoceptor antagonism and the definitive species-specific analytical marker for human PK/PD studies.

Molecular Formula C20H29N5O4
Molecular Weight 403.5 g/mol
CAS No. 88733-12-4
Cat. No. B144506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyurapidil
CAS88733-12-4
Synonyms6-[[3-[4-(4-Hydroxy-2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione;  4-Hydroxyurapidil
Molecular FormulaC20H29N5O4
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC
InChIInChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3
InChIKeyWQYQEWKEJSPSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyurapidil (CAS 88733-12-4) | Urapidil M1 Metabolite Specifications for Analytical Reference Procurement


4-Hydroxyurapidil (CAS 88733-12-4), also designated as para-hydroxyurapidil or urapidil metabolite M1, is the primary p-hydroxylated metabolite of the antihypertensive agent urapidil [1]. This compound is chemically defined as 6-[[3-[4-(4-hydroxy-2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, with a molecular formula of C20H29N5O4 and a molecular weight of 403.48 g/mol [2]. In human subjects, 4-Hydroxyurapidil is formed as the predominant urapidil metabolite and exhibits a 10-fold reduction in hypotensive potency relative to the parent drug, alongside the complete absence of centrally-mediated antihypertensive activity [3][4].

4-Hydroxyurapidil Procurement Guide: Why Other Urapidil Metabolites Cannot Substitute


Substituting 4-Hydroxyurapidil with other urapidil-related metabolites or impurities introduces substantial risk of analytical misidentification and compromised method validation. While urapidil is metabolized into multiple products including M1 (4-Hydroxyurapidil), M2 (O-demethylated urapidil), M3 (uracil-N-demethylated urapidil), and M5 (urapidil-N-oxide), these metabolites exhibit profoundly divergent pharmacological and analytical properties [1]. Specifically, 4-Hydroxyurapidil demonstrates pA2 values for α1-adrenoceptor antagonism that are orders of magnitude lower than both urapidil and the M2/M3 metabolites, and it uniquely lacks any central 5-HT1A receptor-mediated hypotensive effect [2]. Furthermore, the species-dependent metabolic profiles—with 4-Hydroxyurapidil being the predominant metabolite in humans but not in dogs or rats—make it an essential species-specific analytical marker that cannot be interchanged with other urapidil metabolites without jeopardizing assay accuracy [3].

4-Hydroxyurapidil (CAS 88733-12-4) Comparative Potency & Metabolism Data


α1-Adrenoceptor Antagonism: 4-Hydroxyurapidil is 20-Fold Less Potent than Urapidil in Rat Vas Deferens

In competitive antagonism assays using isolated rat vas deferens, 4-Hydroxyurapidil (M1) exhibited a pA2 value of 5.69 against postsynaptic α1-adrenoceptors, compared to urapidil's pA2 of 7.02. This translates to a 21.4-fold lower antagonist potency for the M1 metabolite. Other metabolites showed differential activity: M2 (pA2 = 6.79) and M3 (pA2 = 6.93) were nearly equipotent to urapidil, while M5 (pA2 = 5.55) was even weaker than M1 [1].

Pharmacology Receptor Binding Metabolite Activity

In Vivo Hypotensive Activity: 4-Hydroxyurapidil Exhibits 10-Fold Lower Blood Pressure Reduction vs. Urapidil

When administered intravenously to anesthetized normotensive rats or orally to conscious spontaneously hypertensive rats (SHR), 4-Hydroxyurapidil (M1) demonstrated markedly reduced antihypertensive efficacy. Quantitative comparison established that 4-Hydroxyurapidil is a 10-fold less potent hypotensive agent than urapidil [1]. In contrast, metabolites M2 and M3 lowered blood pressure to a similar extent as urapidil, though with shorter duration of action [2].

Cardiovascular In Vivo Pharmacology Hypertension

Central Mechanism of Action: 4-Hydroxyurapidil Lacks the Central 5-HT1A-Mediated Hypotensive Effect Present in Urapidil

Urapidil exerts its antihypertensive effects through both peripheral α1-adrenoceptor blockade and central 5-HT1A receptor agonism. 4-Hydroxyurapidil (M1) is distinguished by the complete absence of this central component of action [1][2]. In comparative studies using anesthetized cats, urapidil administration into the vertebral artery produced centrally-mediated hypotension, whereas 4-Hydroxyurapidil demonstrated no such central effect [3].

CNS Pharmacology Mechanism of Action 5-HT1A Receptor

Species-Dependent Metabolic Prevalence: 4-Hydroxyurapidil is the Predominant Human Urapidil Metabolite

Comparative metabolic profiling across species reveals that 4-Hydroxyurapidil (M1) is the predominant urapidil metabolite in human serum and urine, whereas M3 dominates in dogs and both M1 and M2 are significant in rats [1][2]. In humans, 50-70% of urapidil and its metabolites are eliminated renally, with 4-Hydroxyurapidil representing the major metabolite fraction [3]. The O-demethylated M2 metabolite, while equipotent to urapidil, is formed to a much lesser extent in humans [4].

Drug Metabolism Pharmacokinetics Species Differences

Analytical Reference Standard Classification: 4-Hydroxyurapidil as Urapidil Impurity 5 / EP Impurity Marker

4-Hydroxyurapidil is formally designated as 'Urapidil Impurity 5' in pharmaceutical impurity classification systems and is supplied as a certified reference standard for analytical method development, ANDA submissions, and quality control applications [1][2]. Unlike other urapidil impurities such as the genotoxic impurity 6-[[3-(2-methoxyphenylamino)propyl]amino]-1,3-dimethyluracil, 4-Hydroxyurapidil represents the major metabolic impurity requiring specific quantification in finished product testing [3].

Pharmaceutical Analysis Impurity Profiling Quality Control

4-Hydroxyurapidil (CAS 88733-12-4) Key Applications in Pharmaceutical Development


Human Pharmacokinetic and Bioequivalence Studies of Urapidil Formulations

4-Hydroxyurapidil serves as the primary analytical target for quantifying urapidil metabolism in human plasma and urine during pharmacokinetic and bioequivalence trials. As the predominant human metabolite [1], its plasma concentration profiles are essential for establishing bioequivalence between generic and reference urapidil products. The 10-fold reduced potency relative to urapidil [2] also makes 4-Hydroxyurapidil measurement critical for confirming that the majority of circulating drug-related material is pharmacologically inactive, supporting safety assessments.

Analytical Method Development and Validation for Urapidil Impurity Testing

In pharmaceutical quality control, 4-Hydroxyurapidil is used as a certified reference standard (Urapidil Impurity 5) for developing and validating HPLC, LC-MS, and UPLC methods to quantify metabolic and process impurities in urapidil active pharmaceutical ingredients (APIs) and finished dosage forms [3]. Regulatory submissions (ANDA, DMF) require validated methods with impurity reference standards to meet ICH Q3A/Q3B thresholds, making authentic 4-Hydroxyurapidil procurement non-negotiable.

Mechanistic Studies Differentiating Peripheral vs. Central Antihypertensive Activity

4-Hydroxyurapidil functions as a critical negative control in preclinical research designed to isolate central (5-HT1A-mediated) vs. peripheral (α1-adrenoceptor-mediated) components of antihypertensive action. Since the compound lacks any central hypotensive effect while retaining weak peripheral α1-antagonism (pA2 = 5.69) [4][5], it enables researchers to experimentally separate these two mechanisms when compared against urapidil or the centrally-active M2 metabolite.

Species-Specific Metabolism Investigations in Preclinical Toxicology

Given the pronounced species differences in urapidil metabolism—where 4-Hydroxyurapidil predominates in humans but not in dogs or rats [6]—this compound is essential for cross-species metabolic profiling studies. Toxicologists and DMPK scientists require authentic 4-Hydroxyurapidil to quantify human-relevant metabolite exposure in preclinical species and to validate in vitro-in vivo extrapolation (IVIVE) models used for predicting human metabolite safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyurapidil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.